molecular formula C21H19NO5S B11646991 ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11646991
M. Wt: 397.4 g/mol
InChI Key: ALKUMZSSQQMVKZ-OYBLBNEUSA-N
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Description

  • Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
    • The “ethyl” group indicates the presence of an ethyl (C2H5) side chain.
    • The compound contains a thiophene ring (a five-membered heterocycle with a sulfur atom).
    • The “5Z” indicates the position of a double bond (Z configuration) in the side chain.
    • The compound also features a phenylamino group and a carboxylate functional group.
    • The 3-hydroxy-4-methoxybenzylidene moiety adds further complexity.
  • Overall, this compound combines elements from various chemical families, making it intriguing for study.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions:
      • It can undergo oxidation, reduction, and substitution reactions due to its diverse functional groups.
      • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., hydrazine).
    • Major products:
      • Oxidation may yield carboxylic acid derivatives.
      • Reduction could lead to the corresponding alcohol.
      • Substitution reactions may modify the phenylamino or methoxy groups.
  • Scientific Research Applications

    • Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Explore its interactions with enzymes, receptors, or cellular components.
    • Medicine: Assess its pharmacological properties (e.g., antimicrobial activity).
    • Industry: Consider its use in materials science or as a precursor for drug synthesis.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the exact pathways and mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds may include other thiophene derivatives, hydrazones, or benzaldehyde-based structures.
    • Highlight its uniqueness, perhaps emphasizing the combination of diverse functional groups.

    Biological Activity

    Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate, with the molecular formula C21H19NO5S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antioxidant properties, and antibacterial activity.

    PropertyValue
    Molecular FormulaC21H19NO5S
    Molecular Weight397.44 g/mol
    CAS Number5929-61-3
    Melting Point312.9 °C
    SolubilityModerate in organic solvents

    Antiproliferative Activity

    Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness at low concentrations.

    Case Study: Antiproliferative Effects

    In vitro studies demonstrated that this compound showed selective activity against several cancer cell lines:

    Cell LineIC50 (µM)Reference
    MCF-71.2
    HCT1163.7
    HEK2935.3

    These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

    Antioxidant Activity

    The antioxidant capacity of this compound has been evaluated using various assays. The compound displayed significant free radical scavenging activities, outperforming standard antioxidants in certain tests.

    Summary of Antioxidant Findings

    MethodActivity LevelReference
    DPPH ScavengingHigh
    ABTS AssaySignificant
    Ferric Reducing PowerModerate

    The antioxidant properties may contribute to its antiproliferative effects by reducing oxidative stress in cells.

    Antibacterial Activity

    This compound has also been tested for antibacterial properties against various bacterial strains. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

    Antibacterial Efficacy Table

    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
    Staphylococcus aureus32
    Escherichia coli16
    Enterococcus faecalis8

    These findings suggest that the compound has potential therapeutic applications in treating bacterial infections.

    Properties

    Molecular Formula

    C21H19NO5S

    Molecular Weight

    397.4 g/mol

    IUPAC Name

    ethyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate

    InChI

    InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20?

    InChI Key

    ALKUMZSSQQMVKZ-OYBLBNEUSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O

    Canonical SMILES

    CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O

    Origin of Product

    United States

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